2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a benzamide structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide (DMF) and may require catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the benzamide moiety.
Scientific Research Applications
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with various molecular targets:
Molecular Targets: It binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .
- Indole-3-acetic acid .
- Indole-3-carboxaldehyde .
Uniqueness
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-29-17-12-10-16(11-13-17)20(21-15-26-23-9-5-3-6-18(21)23)14-27-24(28)19-7-2-4-8-22(19)25/h2-13,15,20,26H,14H2,1H3,(H,27,28) |
InChI Key |
QSTXNTILINMQKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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